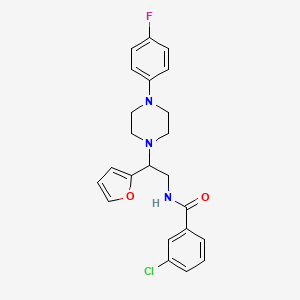

![molecular formula C31H26ClN5O2S B2973696 N-[3-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 865616-54-2](/img/structure/B2973696.png)

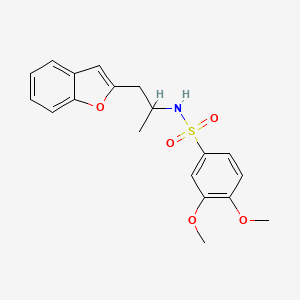

N-[3-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

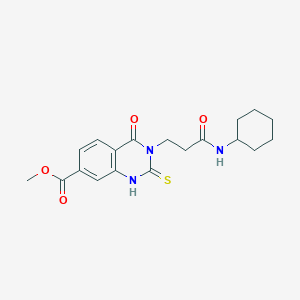

Description

This compound is a complex organic molecule that contains several functional groups, including a quinazolin-2-yl group, a dihydropyrazol-5-yl group, and a methanesulfonamide group . It also contains a chloro group and a methylphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinazolin-2-yl and dihydropyrazol-5-yl groups suggests that this compound would have a complex, multi-ring structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the sulfonamide group suggests that this compound would likely be polar and capable of forming hydrogen bonds .Scientific Research Applications

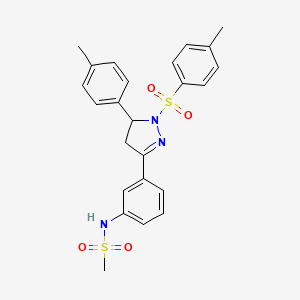

Structural Studies and Supramolecular Assembly

A study on nimesulidetriazole derivatives, which share structural features with the compound , focused on their crystal structures and the nature of intermolecular interactions. These compounds form cyclic and extended frameworks through various interactions, offering insights into supramolecular assembly and design principles for materials with specific properties (Dey et al., 2015).

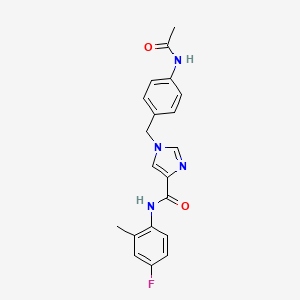

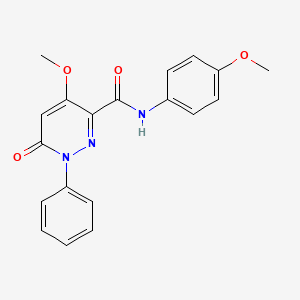

Medicinal Chemistry and Drug Design

In medicinal chemistry, the synthesis and characterization of quinazoline derivatives, including sulfonamide groups, have been explored for their potential as diuretic, antihypertensive, and anti-diabetic agents. This highlights the compound's relevance in designing new therapeutics for chronic conditions (Rahman et al., 2014).

Catalysis and Synthetic Chemistry

A catalytic system involving 1-methylimidazolium hydrogen sulfate and chlorotrimethylsilane was utilized for synthesizing 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones, demonstrating the compound's potential role in facilitating organic transformations and synthesizing heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals (Kefayati et al., 2012).

Antioxidant and Enzyme Inhibition

Studies on anthraquinone analogues, including sulfonamide derivatives, have shown potent antioxidant properties, suggesting the compound's utility in designing molecules with free radical scavenging capabilities, which is significant for developing therapies against oxidative stress-related diseases (Lakshman et al., 2020).

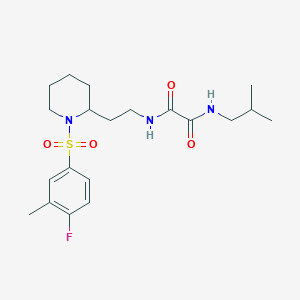

Receptor Affinity and Pharmacological Activity

Research on triazolinone biphenylsulfonamide derivatives demonstrates the potential of such compounds in acting as angiotensin II antagonists with potent AT1 receptor affinity and enhanced AT2 affinity, illustrating the relevance in designing compounds for cardiovascular diseases (Ashton et al., 1994).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[3-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H26ClN5O2S/c1-20-11-13-21(14-12-20)29-19-28(23-9-6-10-25(17-23)36-40(2,38)39)35-37(29)31-33-27-16-15-24(32)18-26(27)30(34-31)22-7-4-3-5-8-22/h3-18,29,36H,19H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSTWIAPWDWNFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=NN2C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CC(=CC=C6)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H26ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-phenyl-2-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2973619.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2973623.png)

![5-benzyl-7-(4-methoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2973633.png)

![4-[[1-[(3-Methylphenyl)methylsulfonyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2973634.png)